molecular formula C22H18N2O2S2 B2650169 (E)-N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(furan-2-yl)acrylamide CAS No. 326024-30-0

(E)-N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(furan-2-yl)acrylamide

Cat. No. B2650169
M. Wt: 406.52
InChI Key: DMLCXNACJDPKFE-VAWYXSNFSA-N
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Description

This compound appears to be a type of organic molecule that contains several functional groups, including a benzo[d]thiazol-2-yl group, a tetrahydrobenzo[b]thiophen-2-yl group, and a furan-2-yl group. These groups are common in many organic compounds and can contribute to the compound’s physical and chemical properties.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis. However, the synthesis could potentially involve reactions such as Friedel-Crafts acylation, nucleophilic aromatic substitution, or condensation reactions.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (benzo[d]thiazol-2-yl and furan-2-yl groups) suggests that the compound may have a planar structure. The tetrahydrobenzo[b]thiophen-2-yl group could add some three-dimensionality to the molecule.



Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions. The acrylamide group could participate in Michael addition or nucleophilic addition reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings could contribute to its stability and rigidity. The acrylamide group could make the compound polar and potentially soluble in polar solvents.


Safety And Hazards

Without specific information, it’s difficult to provide details about the safety and hazards of this compound. However, like all chemicals, it should be handled with care, following appropriate safety protocols.


Future Directions

Further research could explore the synthesis, characterization, and potential applications of this compound. This could include studying its reactivity, investigating its potential biological activity, and exploring its physical and chemical properties.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and experimental data would be needed.


properties

IUPAC Name

(E)-N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S2/c25-19(12-11-14-6-5-13-26-14)24-22-20(15-7-1-3-9-17(15)27-22)21-23-16-8-2-4-10-18(16)28-21/h2,4-6,8,10-13H,1,3,7,9H2,(H,24,25)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLCXNACJDPKFE-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C=CC3=CC=CO3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)/C=C/C3=CC=CO3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(furan-2-yl)acrylamide

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